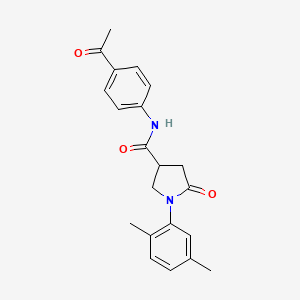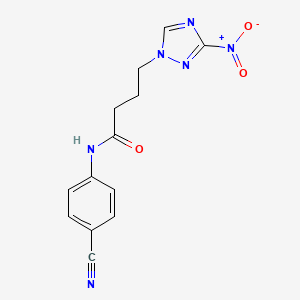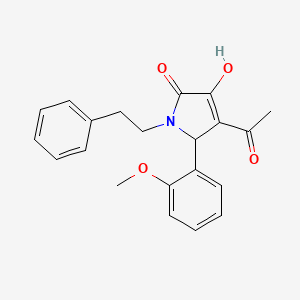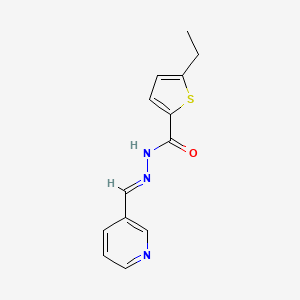
N-(4-acetylphenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as APDP, is a synthetic compound developed in recent years for scientific research purposes. It belongs to the class of pyrrolidinecarboxamide derivatives and has been found to exhibit potent biological activity.
作用機序
The exact mechanism of action of N-(4-acetylphenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not yet fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It may also act by inhibiting the activity of phosphodiesterase-4 (PDE4), an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP), which plays a key role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo. It has also been shown to reduce the levels of prostaglandin E2 (PGE2), a key mediator of inflammation. In addition, N-(4-acetylphenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
実験室実験の利点と制限
N-(4-acetylphenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also relatively stable and can be stored for long periods of time. However, N-(4-acetylphenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has some limitations. It is poorly soluble in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the research on N-(4-acetylphenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to fully understand the mechanism of action of N-(4-acetylphenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide and to optimize its pharmacological properties.
合成法
The synthesis of N-(4-acetylphenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction between 4-acetylbenzaldehyde and 2,5-dimethylphenylhydrazine in the presence of acetic acid and ethanol. The resulting intermediate is then reacted with pyrrolidine-2,3-dione to obtain the final product. The yield of N-(4-acetylphenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is around 60%, and the purity can be increased by recrystallization.
科学的研究の応用
N-(4-acetylphenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. In addition, it has been shown to have neuroprotective effects and to improve cognitive function. N-(4-acetylphenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been investigated for its potential as an antidiabetic agent and for its ability to inhibit the growth of bacteria and fungi.
特性
IUPAC Name |
N-(4-acetylphenyl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13-4-5-14(2)19(10-13)23-12-17(11-20(23)25)21(26)22-18-8-6-16(7-9-18)15(3)24/h4-10,17H,11-12H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQCDJBKQWZTLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B5083211.png)
![ethyl 4-[2-imino-5-(2-isopropoxybenzylidene)-4-oxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B5083219.png)
![(5-chloro-2-nitrophenyl){3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}amine](/img/structure/B5083230.png)
![1-(3-chlorophenyl)-6,7-dimethoxy-2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5083238.png)
![5,8-bis(methylsulfonyl)octahydro[1,4]dioxino[2,3-b]pyrazine](/img/structure/B5083250.png)


![ethyl 4-({2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)benzoate](/img/structure/B5083272.png)



![ethyl 5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5083311.png)

![(1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol](/img/structure/B5083326.png)